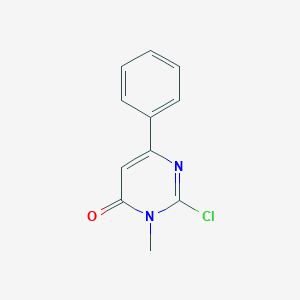
2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 2, a methyl group at position 3, and a phenyl group at position 6 makes this compound unique. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-chloro-3-methylpyrimidine and benzaldehyde in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at position 3 can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (ethanol, methanol)
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone)
Reduction: Reducing agents (sodium borohydride), solvents (ethanol, methanol)
Major Products
Substitution: 2-Amino-3-methyl-6-phenylpyrimidin-4(3H)-one, 2-Thio-3-methyl-6-phenylpyrimidin-4(3H)-one
Oxidation: 2-Chloro-3-carboxy-6-phenylpyrimidin-4(3H)-one
Reduction: 2-Chloro-3-methyl-6-phenyl-1,2,3,4-tetrahydropyrimidin-4-one
Scientific Research Applications
2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of a key enzyme involved in DNA replication, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one can be compared with other pyrimidinone derivatives, such as:
2-Chloro-4(3H)-pyrimidinone: Lacks the methyl and phenyl groups, resulting in different chemical and biological properties.
3-Methyl-6-phenyl-4(3H)-pyrimidinone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Amino-3-methyl-6-phenylpyrimidin-4(3H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-3-methyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(13-11(14)12)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VJRHVFOYFIVEMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


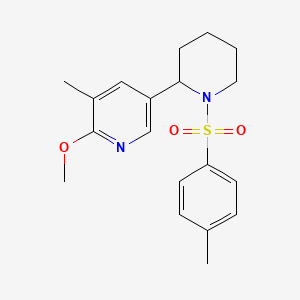
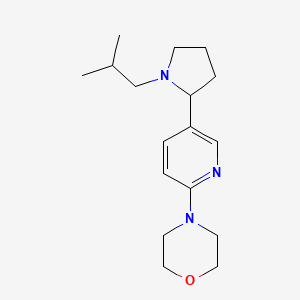
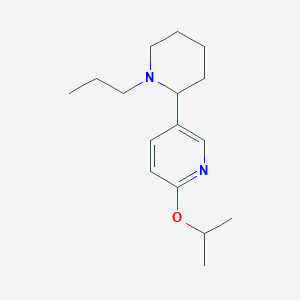

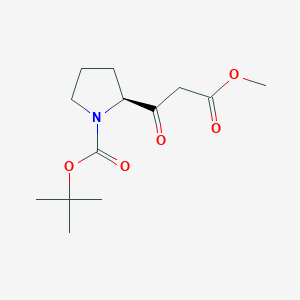
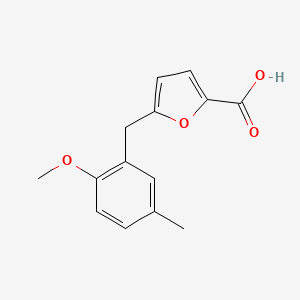
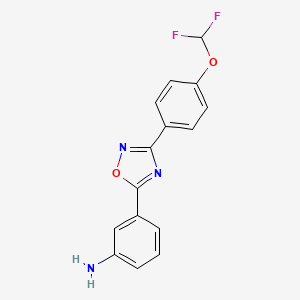
![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)
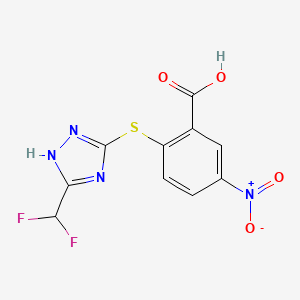
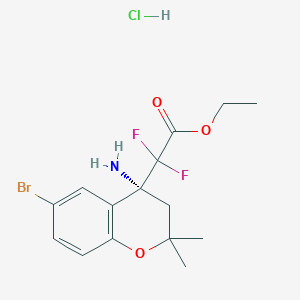
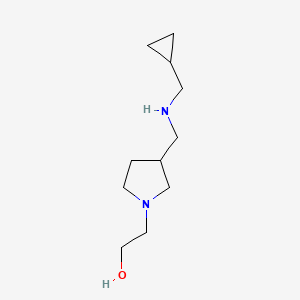
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)

